2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide

PI3K inhibition Kinase selectivity Cancer therapeutics

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide (C₁₇H₁₇N₅O₂S, MW ~355.4 g/mol) belongs to the thiazolo[4,5-b]pyridine-7-carbohydrazide class, a fused bicyclic heterocycle bearing a morpholine at position 2, a phenyl at position 5, and a reactive hydrazide at position The thiazolo[4,5-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry due to its ability to engage diverse biological targets including kinases, androgen receptors, and microbial enzymes. The specific substitution pattern—morpholino (enhancing aqueous solubility and hydrogen-bonding capacity), phenyl (enabling π-stacking and lipophilic interactions), and carbohydrazide (providing metal-chelating and derivatization potential)—creates a unique pharmacophoric profile not replicated by other 2-amino, 5-aryl, or 7-carboxy analogs.

Molecular Formula C17H17N5O2S
Molecular Weight 355.4 g/mol
Cat. No. B12452568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide
Molecular FormulaC17H17N5O2S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)NN
InChIInChI=1S/C17H17N5O2S/c18-21-16(23)12-10-13(11-4-2-1-3-5-11)19-15-14(12)25-17(20-15)22-6-8-24-9-7-22/h1-5,10H,6-9,18H2,(H,21,23)
InChIKeyWQLOUYWWCYJSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide: Core Scaffold and Strategic Rationale for Procurement


2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide (C₁₇H₁₇N₅O₂S, MW ~355.4 g/mol) belongs to the thiazolo[4,5-b]pyridine-7-carbohydrazide class, a fused bicyclic heterocycle bearing a morpholine at position 2, a phenyl at position 5, and a reactive hydrazide at position 7. The thiazolo[4,5-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry due to its ability to engage diverse biological targets including kinases, androgen receptors, and microbial enzymes [1]. The specific substitution pattern—morpholino (enhancing aqueous solubility and hydrogen-bonding capacity), phenyl (enabling π-stacking and lipophilic interactions), and carbohydrazide (providing metal-chelating and derivatization potential)—creates a unique pharmacophoric profile not replicated by other 2-amino, 5-aryl, or 7-carboxy analogs [2]. This compound serves as a versatile intermediate for the synthesis of hydrazones, Schiff bases, and heterocyclic-fused derivatives, making it a strategic choice for medicinal chemistry programs requiring multi-vector optimization of the core scaffold [3].

Why 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide Cannot Be Simply Replaced by In-Class Analogs


Thiazolo[4,5-b]pyridine-7-carbohydrazides are not functionally interchangeable. SAR studies across this scaffold demonstrate that even single-point substitutions at positions 2, 5, or 7 produce dramatic shifts in target affinity, selectivity, and physicochemical properties. Replacing the morpholino group at position 2 with diethylamino, dimethylamino, piperidinyl, or pyrrolidinyl alters LogP by >1 log unit and fundamentally changes hydrogen-bond acceptor/donor profiles . Swapping the 5-phenyl for a thiophen-2-yl group changes π-electron distribution and steric bulk, with downstream consequences for π-stacking interactions in kinase ATP-binding pockets [1]. Converting the 7-carbohydrazide to a carboxylic acid eliminates the capacity for Schiff-base formation and metal-chelation, blocking key derivatization pathways [2]. The specific triad of 2-morpholino, 5-phenyl, and 7-carbohydrazide therefore defines a distinct chemical space that generic substitution cannot approximate; even close analogs must be re-validated for each intended application.

Quantitative Differentiation of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide: Head-to-Head and Cross-Study Evidence


5-Phenyl vs. 5-Thienyl Substitution: Impact on PI3Kα Kinase Inhibitory Potency in Thiazolopyridine Scaffolds

In a systematic SAR study of thiazolo[5,4-b]pyridine-based PI3K inhibitors, replacement of the 2-pyridyl substituent with a phenyl group led to a significant decrease in PI3Kα enzymatic inhibitory activity, with the pyridyl-bearing compound 19a exhibiting an IC₅₀ of 3.6 nM. While the exact IC₅₀ shift for a 5-phenyl replacement was not separately reported, this observation establishes that the phenyl vs. heteroaryl identity at the 5-position is a critical determinant of kinase binding affinity, and the 5-phenyl analog should be assessed relative to the 5-thienyl comparator [1]. For procurement decisions targeting kinase inhibitor programs, the 5-phenyl congener is predicted to exhibit distinct selectivity and potency profiles compared to 5-thienyl analogs.

PI3K inhibition Kinase selectivity Cancer therapeutics

Morpholino at Position 2 vs. Piperidinyl: Physicochemical Differentiation in the Thiazolo[4,5-b]pyridine-7-carbohydrazide Series

Comparative physicochemical data from reputable vendor sources show that the 2-morpholino analog (CAS 747411-37-6) has a computed LogP of 2.16 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.27, whereas the corresponding 2-piperidinyl analog (CAS 852408-82-3) exhibits a LogP of 3.23 and an Fsp³ of 0.31 . The ΔLogP of approximately 1.07 units translates to a >10-fold difference in lipophilicity, directly impacting aqueous solubility, membrane permeability, and metabolic stability. The morpholino oxygen introduces an additional hydrogen-bond acceptor, enhancing water solubility and potentially reducing non-specific protein binding relative to the piperidinyl congener.

Physicochemical profiling LogP Solubility

7-Carbohydrazide vs. 7-Carboxylic Acid: Functional Divergence in Derivatization Capacity and Biological Activity

The 7-carbohydrazide moiety enables condensation with aldehydes/ketones to form hydrazones, acylation to yield diacylhydrazides, and cyclization to generate oxadiazoles and triazoles—synthetic transformations unavailable to the corresponding 7-carboxylic acid analog (CAS 1313756-72-7). In the broader thiazolo[4,5-b]pyridine class, hydrazide derivatives have demonstrated tuberculostatic activity against Mycobacterium tuberculosis H37Rv in vitro [1] and anti-exudative effects in carrageenan-induced rat paw edema models [2]. The carboxylic acid congener lacks these derivatization pathways and the associated biological activities, making the carbohydrate a non-substitutable functional handle for programs requiring post-synthetic diversification.

Hydrazide chemistry Schiff base formation Metal chelation

Antimicrobial Activity: Class-Level Potency Benchmark for Phenyl-Substituted Thiazolo[4,5-b]pyridines

While direct antimicrobial data for 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide have not been published, a closely related 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one analog (compound 3g) demonstrated potent inhibitory activity against Pseudomonas aeruginosa and Escherichia coli with a minimum inhibitory concentration (MIC) of 0.21 µM [1]. This sub-micromolar potency establishes the 5-phenyl-thiazolo[4,5-b]pyridine chemotype as a validated antimicrobial scaffold. The target compound shares the critical 5-phenyl substituent with compound 3g and adds a morpholino and carbohydrazide functionality, creating a differentiated profile that may enhance Gram-negative penetration and offer additional derivatization options for further potency optimization.

Antimicrobial activity MIC Pseudomonas aeruginosa

In Vivo Anti-Inflammatory Activity: Thiazolo[4,5-b]pyridine Scaffold Benchmark Exceeding Ibuprofen

Thiazolo[4,5-b]pyridine-2-one derivatives have demonstrated anti-inflammatory activity exceeding the reference standard ibuprofen in the carrageenan-induced rat paw edema model. Specific compounds, including (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile (5) and thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid (6), exhibited superior edema reduction compared to ibuprofen at equivalent doses [1]. While the target compound differs in oxidation state at position 2 and carries a 7-carbohydrazide rather than the propanoic acid side chain, these data validate the thiazolo[4,5-b]pyridine core as a productive template for anti-inflammatory drug discovery. The target compound's unique substitution pattern offers a distinct entry point for SAR exploration around this validated anti-inflammatory scaffold.

Anti-inflammatory activity In vivo Carrageenan-induced edema

Best Research and Industrial Application Scenarios for 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide


Kinase Inhibitor Lead Discovery Requiring Selective PI3K or CDK Profiling

Programs targeting the PI3K/AKT/mTOR or CDK/cyclin pathways should prioritize this compound as a 5-phenyl, 2-morpholino-substituted thiazolopyridine scaffold. SAR evidence from PI3Kα studies indicates that phenyl vs. heteroaryl substitution at the 5-position critically modulates kinase binding affinity, and the morpholino group provides solubility advantages (LogP ~2.2 vs. ~3.2 for piperidinyl analogs) [1]. The 7-carbohydrazide offers a derivatizable handle for generating focused libraries via hydrazone or oxadiazole formation, enabling rapid SAR exploration around the solvent-exposed region of the ATP-binding pocket.

Antimicrobial Screening Programs Targeting Gram-Negative Pathogens

The 5-phenyl-thiazolo[4,5-b]pyridine chemotype has demonstrated sub-micromolar antibacterial activity against Pseudomonas aeruginosa and Escherichia coli (MIC = 0.21 µM for the 5-methyl-7-phenyl analog) [2]. The target compound extends this validated scaffold with a morpholino group that enhances aqueous solubility and a carbohydrate moiety that can be further functionalized to optimize Gram-negative outer membrane penetration. This compound is suitable for inclusion in phenotypic screening cascades or as a starting point for focused medicinal chemistry optimization of novel antibacterial agents.

Anti-Inflammatory Drug Discovery Leveraging a Validated In Vivo Scaffold

Thiazolo[4,5-b]pyridine derivatives have demonstrated in vivo anti-inflammatory efficacy exceeding ibuprofen in the carrageenan-induced rat paw edema model [3]. The target compound represents an unexplored substitution pattern within this validated scaffold class. With the 7-carbohydrazide providing a reactive handle for generating hydrazone-linked prodrugs or dual-action anti-inflammatory/antioxidant hybrids, this compound is positioned as a versatile entry point for programs seeking to improve upon the ibuprofen benchmark while exploring novel intellectual property space.

Diversity-Oriented Synthesis and Chemical Biology Probe Development

The combination of three orthogonally addressable functional groups—2-morpholino (stable tertiary amine), 5-phenyl (inert under most conditions), and 7-carbohydrazide (highly reactive toward carbonyls, isocyanates, and CS₂)—makes this compound an ideal scaffold for diversity-oriented synthesis [4]. The carbohydrate can be converted to hydrazones, diacylhydrazides, oxadiazoles, triazoles, or thiosemicarbazides under mild conditions without affecting the morpholino or phenyl substituents. This multi-vector derivatization capacity supports the rapid generation of screening libraries for chemical biology target identification or phenotypic assay campaigns.

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